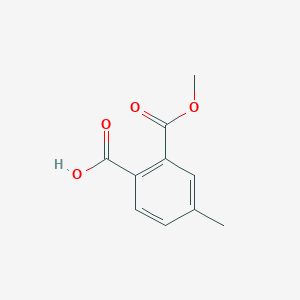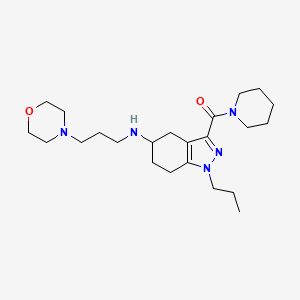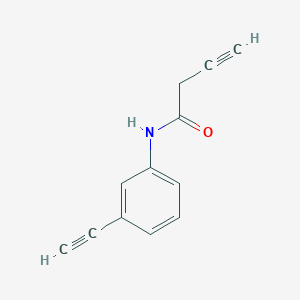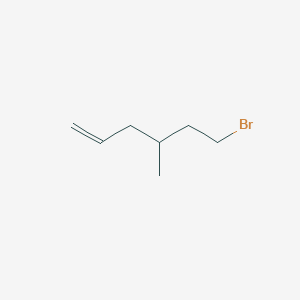
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . It is primarily used for research purposes and is not intended for human use . The compound is characterized by its piperidine ring, which is substituted with an amino group and a methyl group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one typically involves the reaction of 4-methylpiperidine with an appropriate amine and a carbonyl compound under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk raw materials and optimized reaction conditions to ensure high yield and purity . The compound is produced in specialized facilities equipped with the necessary safety and environmental controls .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . The piperidine ring can interact with receptors and enzymes, modulating their activity . These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one: Similar structure but with an additional carbon in the side chain.
1-(3-Amino-4-methylpiperidin-1-yl)butan-1-one: Similar structure but with two additional carbons in the side chain.
Uniqueness
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties . This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in scientific research .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-(3-amino-4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C8H16N2O/c1-6-3-4-10(7(2)11)5-8(6)9/h6,8H,3-5,9H2,1-2H3 |
InChI Key |
BAUNFXOWVBVDQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13199443.png)

![3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13199450.png)






![2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13199486.png)
![(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13199495.png)
![(2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13199503.png)
